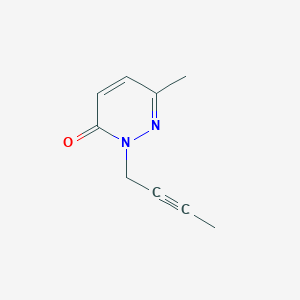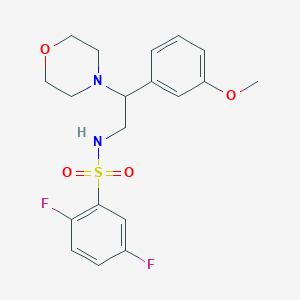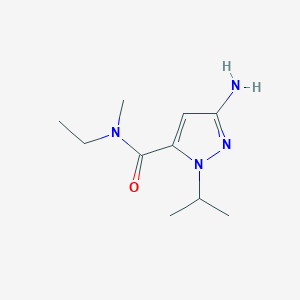![molecular formula C13H15NO B2383322 (1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide CAS No. 2287237-23-2](/img/structure/B2383322.png)
(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1’R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to a dihydronaphthalene moiety, with a carboxamide functional group attached to the cyclopropane ring. The stereochemistry of the compound is defined by the (1’R,4R) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of a suitable naphthalene derivative, followed by functional group transformations to introduce the carboxamide group. The reaction conditions often require the use of catalysts, such as transition metal complexes, and specific reagents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1’R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1’R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The carboxamide group is a common motif in pharmaceuticals, and modifications to the spirocyclic structure could yield compounds with desirable pharmacological properties.
Industry
In industry, (1’R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide may find applications in the synthesis of advanced materials, such as polymers or specialty chemicals. Its unique structure could impart specific properties to these materials, enhancing their performance in various applications.
Mechanism of Action
The mechanism of action of (1’R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure and carboxamide group can engage in specific binding interactions, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- Spiro[2,3-dihydro-1H-indene-4,2’-cyclopropane]-1’-carboxamide
- Spiro[2,3-dihydro-1H-benzofuran-4,2’-cyclopropane]-1’-carboxamide
- Spiro[2,3-dihydro-1H-isoquinoline-4,2’-cyclopropane]-1’-carboxamide
Uniqueness
(1’R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide is unique due to its specific stereochemistry and the presence of the naphthalene moiety. This combination of features distinguishes it from other spirocyclic compounds and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(1'R,4R)-spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-12(15)11-8-13(11)7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6,11H,3,5,7-8H2,(H2,14,15)/t11-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXXNVLCOUTFAV-AAEUAGOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CC3C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@]3(C1)C[C@H]3C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
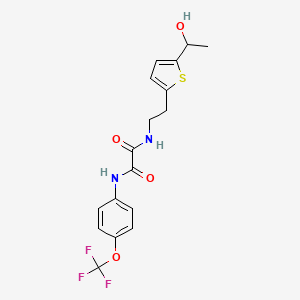
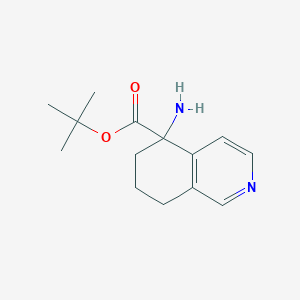


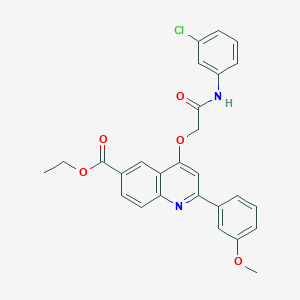
![N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B2383249.png)
![(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2383250.png)
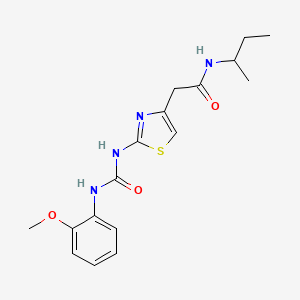
![2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2383252.png)
![{2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2383255.png)
![4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide](/img/structure/B2383257.png)
